molecular formula C7H6BrFMgO B054999 3-Fluoro-4-methoxyphenylmagnesium bromide CAS No. 112780-67-3

3-Fluoro-4-methoxyphenylmagnesium bromide

Cat. No.: B054999
CAS No.: 112780-67-3
M. Wt: 229.33 g/mol
InChI Key: BUUJBXGCPIVODW-UHFFFAOYSA-M
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Description

INCB14943, also known as an analogue of Epacadostat (INCB024360), is a potent and competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of tryptophan, an essential amino acid, into kynurenine. By inhibiting IDO1, INCB14943 has shown promise in cancer immunotherapy due to its ability to modulate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INCB14943 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of INCB14943 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

INCB14943 primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

INCB14943 exerts its effects by binding to the heme iron in the IDO1 protein through its oxime nitrogen. This binding inhibits the enzyme’s activity, preventing the catabolism of tryptophan into kynurenine. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which in turn modulates the immune response by affecting the activity of various immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

INCB14943 is unique due to its specific binding interactions with IDO1, including the halogen bonding interaction between the chlorine atom and the sulfur atom of cysteine 129. These interactions enhance its inhibitory activity compared to other IDO1 inhibitors .

Properties

IUPAC Name

magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJBXGCPIVODW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380814
Record name Magnesium bromide 3-fluoro-4-methoxybenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112780-67-3
Record name Magnesium bromide 3-fluoro-4-methoxybenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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